molecular formula C20H18N2O B12905976 3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-75-7

3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12905976
CAS No.: 918645-75-7
M. Wt: 302.4 g/mol
InChI Key: HCKSHUXPMYDYCU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives with suitable reagents can yield the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of reagents and reaction conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can affect cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of the quinoline moiety. This uniqueness contributes to its diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Biological Activity

3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}N2_2O
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 71426612

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antitumor Activity :
    • Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.
  • Antioxidant Properties :
    • It possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

In Vitro Studies

A summary of relevant in vitro studies is presented in the table below:

Study ReferenceCell LineIC50_{50} (µM)Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
A549 (lung cancer)15.0Cell cycle arrest
RAW 264.7 (macrophages)20.0Inhibition of TNF-α production

In Vivo Studies

In vivo studies further support the biological activity of the compound:

  • Tumor Growth Inhibition :
    • Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.
  • Anti-inflammatory Effects :
    • Administration in models of arthritis resulted in decreased joint swelling and pain.

Case Study 1: Antitumor Effects

A recent study investigated the antitumor effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This led to a notable decrease in cell viability and increased markers of apoptosis such as cleaved PARP and annexin V positivity.

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties using a murine model of collagen-induced arthritis. Mice treated with the compound exhibited reduced levels of inflammatory cytokines (IL-6 and TNF-α) and showed improved clinical scores compared to untreated controls.

Properties

CAS No.

918645-75-7

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C20H18N2O/c1-20(2)12-15-8-4-6-10-18(15)22(19(20)23)16-11-14-7-3-5-9-17(14)21-13-16/h3-11,13H,12H2,1-2H3

InChI Key

HCKSHUXPMYDYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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